5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine
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Overview
Description
5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine is an organic compound that belongs to the naphthalocyanine family. It is a derivative of phthalocyanine, which is known for its intense color and stability. This compound is characterized by the presence of eight butoxy groups attached to the naphthalocyanine core, which enhances its solubility and alters its electronic properties. It is commonly used in various applications, including optoelectronics and photonics, due to its unique optical and electronic characteristics .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various cellular structures due to their photonic and optical properties .
Mode of Action
It is known to exhibit strong absorption and fluorescence characteristics in solution , which suggests it may interact with its targets through energy transfer mechanisms.
Result of Action
Its strong absorption and fluorescence characteristics suggest it may have applications in photonic and optical materials .
Action Environment
The compound is stable but gradually decomposes under light exposure . This suggests that environmental factors such as light intensity and exposure duration could influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine typically involves the reaction of naphthalocyanine with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms with butoxy groups. The general reaction scheme is as follows:
Starting Materials: Naphthalocyanine and butanol.
Catalyst: Copper(II) chloride or copper(II) acetate.
Reaction Conditions: Reflux in an inert atmosphere (e.g., nitrogen or argon) for several hours.
Purification: The product is purified by column chromatography or recrystallization to obtain the pure compound
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthalocyanine species.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced naphthalocyanine species.
Substitution: Various substituted naphthalocyanine derivatives depending on the substituent introduced
Scientific Research Applications
5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine has a wide range of scientific research applications, including:
Optoelectronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells due to its excellent light absorption and emission properties.
Photodynamic Therapy: Investigated for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Sensors: Employed in the development of chemical sensors for detecting various analytes due to its sensitivity to changes in the environment.
Catalysis: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Copper(II) phthalocyanine: A well-known phthalocyanine derivative with similar optical properties but different solubility characteristics.
Nickel(II) 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine: Similar structure but with nickel as the central metal ion instead of copper.
Zinc(II) this compound: Similar structure but with zinc as the central metal ion .
Uniqueness
This compound is unique due to its enhanced solubility and altered electronic properties compared to other phthalocyanine derivatives. The presence of eight butoxy groups significantly improves its solubility in organic solvents, making it more versatile for various applications. Additionally, the electronic properties of the compound are modulated by the butoxy groups, leading to unique optical and electronic characteristics .
Properties
IUPAC Name |
5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H90N8O8/c1-9-17-41-89-65-49-33-25-26-34-50(49)66(90-42-18-10-2)58-57(65)73-81-74(58)86-76-61-62(70(94-46-22-14-6)54-38-30-29-37-53(54)69(61)93-45-21-13-5)78(83-76)88-80-64-63(71(95-47-23-15-7)55-39-31-32-40-56(55)72(64)96-48-24-16-8)79(84-80)87-77-60-59(75(82-77)85-73)67(91-43-19-11-3)51-35-27-28-36-52(51)68(60)92-44-20-12-4/h25-40H,9-24,41-48H2,1-8H3,(H2,81,82,83,84,85,86,87,88) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXKASLQHBYWIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C2C=CC=CC2=C(C3=C4NC(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)N8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H90N8O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1291.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does the structure of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine contribute to its potential as a material for organic thin-film transistors (OTFTs)?
A2: The presence of the octabutoxy groups in this naphthalocyanine derivative enhances its solubility, facilitating the fabrication of thin films via spin-coating techniques []. Additionally, annealing these films leads to a red-shift in the Q-band, suggesting improved π-orbital overlap within the naphthalocyanine ring system []. This enhanced orbital overlap contributes to the compound's semiconducting properties, making it a suitable candidate for OTFTs [].
Q2: What makes this compound a promising candidate for chemical vapor sensing applications?
A3: OTFT sensors fabricated using this compound demonstrate enhanced sensitivity and selectivity compared to traditional phthalocyanine-based sensors []. Exposure to various analytes induces changes in the OTFTs' electrical properties, such as mobility and threshold voltage, enabling the detection of specific vapors []. This sensing capability is attributed to the compound's ability to interact with analytes through mechanisms like electron donation via hydrogen bonding and stabilization of charge within the semiconductor film [].
Q3: How do different central metal ions influence the photophysical properties of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanines?
A4: Research suggests that the nature of the central metal ion significantly impacts the excited state dynamics and electronic properties of these compounds []. For example, studies employing transient absorption spectroscopy, combined with DFT/TDDFT calculations, reveal distinct differences in excited state lifetimes and energy transfer pathways depending on the incorporated metal ion []. This highlights the potential for tailoring the photophysical properties of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanines for specific applications by carefully selecting the central metal ion.
Q4: How does quantum chemistry contribute to understanding the corrosion inhibition properties of this compound and similar compounds?
A5: Quantum chemical calculations offer valuable insights into the interaction of these molecules with metal surfaces, aiding in the rationalization of their corrosion inhibition efficacies []. Parameters such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated and correlated with experimental inhibition efficiency data. This allows researchers to establish structure-activity relationships and gain a deeper understanding of the factors governing the performance of these compounds as corrosion inhibitors [].
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